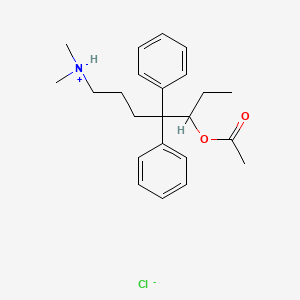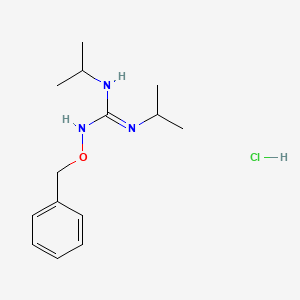![molecular formula C88H64ClO4P4Rh- B13778764 [1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;rhodium;perchlorate CAS No. 95156-21-1](/img/structure/B13778764.png)
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;rhodium;perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;rhodium;perchlorate is a complex organometallic compound that features a rhodium center coordinated to a bisphosphine ligand. This compound is notable for its applications in catalysis and organic synthesis, particularly in enantioselective transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;rhodium;perchlorate typically involves the coordination of rhodium to the bisphosphine ligand. One common method involves the reaction of rhodium chloride with the bisphosphine ligand in the presence of a suitable base under inert atmosphere conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;rhodium;perchlorate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions are common, where the bisphosphine ligand can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield rhodium(III) complexes, while reduction reactions may produce rhodium(I) species.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;rhodium;perchlorate is widely used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions .
Biology and Medicine
The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. Its ability to catalyze enantioselective reactions makes it valuable for the synthesis of chiral pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its catalytic properties are exploited in processes that require high selectivity and efficiency.
Mechanism of Action
The mechanism of action of [1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;rhodium;perchlorate involves the coordination of the rhodium center to substrates, facilitating various catalytic transformations. The bisphosphine ligand stabilizes the rhodium center and enhances its reactivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Similar Compounds
- [1-(2-diphenylphosphino-1-naphthalenyl)-2-naphthalenyl]-diphenylphosphine;ruthenium (2+);dichloride
- 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl
Uniqueness
Compared to similar compounds, [1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;rhodium;perchlorate is unique due to its specific coordination environment and the presence of the rhodium center. This gives it distinct catalytic properties and makes it particularly effective in enantioselective transformations.
Properties
CAS No. |
95156-21-1 |
|---|---|
Molecular Formula |
C88H64ClO4P4Rh- |
Molecular Weight |
1447.7 g/mol |
IUPAC Name |
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;rhodium;perchlorate |
InChI |
InChI=1S/2C44H32P2.ClHO4.Rh/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2-1(3,4)5;/h2*1-32H;(H,2,3,4,5);/p-1 |
InChI Key |
WGNNBTYGEZDEFR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[O-]Cl(=O)(=O)=O.[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


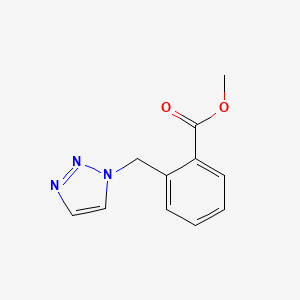
![1,1'-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B13778685.png)
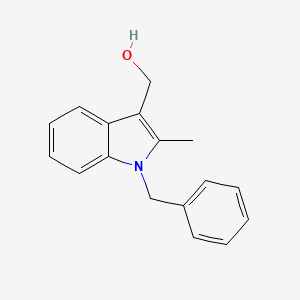
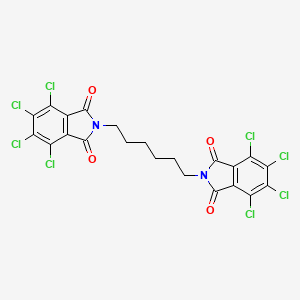


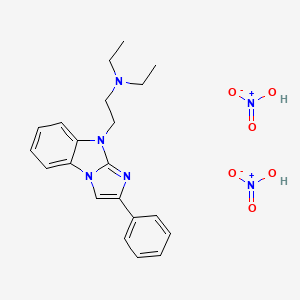
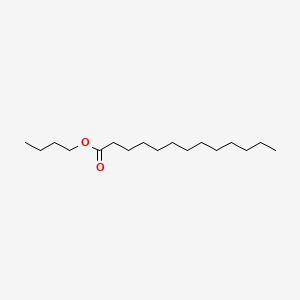
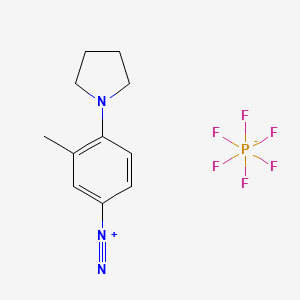
![7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione](/img/structure/B13778733.png)

![{2-Ethylhexyloxy}-1,4-phenylene)]](/img/structure/B13778760.png)
